molecular formula C17H20N2O2 B7761831 4-[(4-Isopropylphenoxy)methyl]benzohydrazide

4-[(4-Isopropylphenoxy)methyl]benzohydrazide

Cat. No.: B7761831
M. Wt: 284.35 g/mol
InChI Key: RVEAFQNBFOIKBK-UHFFFAOYSA-N
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Description

4-[(4-Isopropylphenoxy)methyl]benzohydrazide is an organic compound with the molecular formula C17H20N2O2 and a molecular weight of 284.35 g/mol . It is a derivative of benzoic acid and features a hydrazide functional group attached to a benzene ring, which is further substituted with an isopropylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Isopropylphenoxy)methyl]benzohydrazide typically involves the reaction of 4-[(4-Isopropylphenoxy)methyl]benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Isopropylphenoxy)methyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzohydrazide derivatives .

Scientific Research Applications

4-[(4-Isopropylphenoxy)methyl]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Isopropylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The isopropylphenoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylphenoxy)methyl]benzohydrazide
  • 4-[(4-Ethylphenoxy)methyl]benzohydrazide
  • 4-[(4-Propylphenoxy)methyl]benzohydrazide

Uniqueness

4-[(4-Isopropylphenoxy)methyl]benzohydrazide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may provide steric hindrance, affecting the compound’s interaction with enzymes and receptors, and potentially leading to distinct pharmacological properties compared to its analogs .

Properties

IUPAC Name

4-[(4-propan-2-ylphenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)14-7-9-16(10-8-14)21-11-13-3-5-15(6-4-13)17(20)19-18/h3-10,12H,11,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEAFQNBFOIKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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